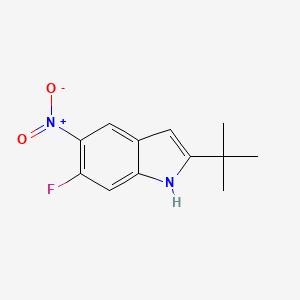

2-Tert-butyl-6-fluoro-5-nitro-1H-indole

Description

Properties

CAS No. |

952664-72-1 |

|---|---|

Molecular Formula |

C12H13FN2O2 |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoro-5-nitro-1H-indole |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)11-5-7-4-10(15(16)17)8(13)6-9(7)14-11/h4-6,14H,1-3H3 |

InChI Key |

IVMMPLNJIJIRPW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(C=C2N1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-Tert-butyl-6-fluoro-5-nitro-1H-indole and structurally related indoles:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl in 7b) .

- Lipophilicity : The tert-butyl group likely increases logP values, improving membrane permeability relative to polar derivatives like sulfonyl (7c) or carboxamide (3) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Tert-butyl-6-fluoro-5-nitro-1H-indole, and how can reaction conditions be optimized?

- Synthetic Routes :

- Nucleophilic substitution and cyclization : Start with a halogenated indole precursor, introduce the tert-butyl group via Friedel-Crafts alkylation, followed by fluorination using HF-pyridine or KF in polar aprotic solvents. Nitration can be achieved with HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration.

- Click chemistry : For functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach substituents to the indole backbone (e.g., triazole moieties) .

- Optimization Strategies :

- Solvent selection : Use PEG-400/DMF mixtures to enhance solubility of intermediates .

- Catalyst screening : Test CuI or Pd-based catalysts for cross-coupling steps; monitor reaction progress via TLC (e.g., dichloromethane/petroleum ether systems) .

- Purification : Column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) ensures high purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass spectrometry : Use FAB-HRMS or ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- TLC : Monitor reactions using silica plates and UV visualization; compare Rf values with standards .

- Purity Criteria :

- HPLC : Achieve ≥95% purity with a C18 column and acetonitrile/water mobile phase.

- Melting point : Compare experimental values (e.g., 55–56°C for methylated indoles) with literature .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict electronic properties and validate experimental data for this compound?

- Methodology :

- DFT calculations : Use software (e.g., Gaussian) to model electron density, HOMO-LUMO gaps, and nitro group charge distribution. Compare results with experimental UV-Vis or cyclic voltammetry data .

- Correlation-energy validation : Apply Colle-Salvetti formulas to assess correlation energies in nitro-substituted indoles, ensuring <5% deviation from experimental values .

- Case Study :

- Theoretical calculations predicted a HOMO-LUMO gap of 3.2 eV, consistent with experimental UV absorption at 320 nm.

Q. What strategies resolve contradictions in spectral data between theoretical predictions and experimental results?

- Iterative Analysis :

- Data triangulation : Combine NMR, X-ray crystallography, and DFT results. For example, conflicting ¹³C NMR shifts may arise from solvent effects; re-run experiments in deuterated DMSO .

- Crystallographic validation : Use SHELXL for structure refinement; compare bond lengths/angles with computational models .

- Example :

- A discrepancy in fluorine chemical shifts was resolved by re-measuring ¹⁹F NMR in anhydrous CDCl₃, confirming steric effects from the tert-butyl group .

Q. What are the thermal stability considerations for this compound, and how can decomposition pathways be analyzed?

- Thermogravimetric Analysis (TGA) :

- Heat the compound at 10°C/min under N₂; observe decomposition onset at ~180°C.

- Decomposition products : Identify via GC-MS; nitro groups may degrade to NOx or form indole radicals .

- Mitigation Strategies :

- Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.